1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline

Description

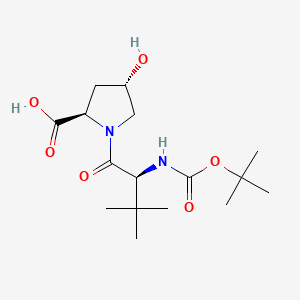

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline is a chemically modified proline derivative featuring a tert-leucine moiety protected by a tert-butoxycarbonyl (Boc) group and a hydroxyl group at the 4-position with S-configuration. Proline derivatives are pivotal in peptide synthesis and drug development due to their conformational rigidity and ability to influence secondary structures like β-turns and helices .

The stereochemistry of the hydroxy group (4S) and the D-configuration of proline distinguish this compound from naturally occurring L-proline derivatives. Such modifications are often employed to improve metabolic stability or target specificity in therapeutic peptides .

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-1-[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-15(2,3)11(17-14(23)24-16(4,5)6)12(20)18-8-9(19)7-10(18)13(21)22/h9-11,19H,7-8H2,1-6H3,(H,17,23)(H,21,22)/t9-,10+,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXBVELFAOEJDK-HBNTYKKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@H](C[C@@H]1C(=O)O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948273-04-8 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Boc Protection of L-tert-leucine

The tert-butoxycarbonyl (Boc) group is introduced to the amino group of L-tert-leucine under mild alkaline conditions. A representative protocol involves dissolving L-tert-leucine in a 1,4-dioxane/water mixture (3:1 v/v) with sodium carbonate (1.2 eq) and adding di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0–5°C. The reaction proceeds for 12 hours at 20–25°C, yielding N-Boc-L-tert-leucine with >95% purity after aqueous workup.

Hydroxy Group Protection in D-proline Derivatives

For (4S)-4-hydroxy-D-proline, transient protection of the hydroxy group is critical to prevent side reactions during coupling. The CN112194606A patent employs a two-step process:

-

Boc Protection : 4-hydroxy-D-proline is treated with Boc₂O in dichloromethane (DCM) with dimethylaminopyridine (DMAP, 0.1 eq) as a catalyst, achieving 92% yield.

-

Methyl Esterification : The carboxyl group is esterified using DCC (1.5 eq) and methanol in tetrahydrofuran (THF), yielding N-Boc-cis-4-hydroxy-D-proline methyl ester with 88% isolated yield.

Coupling Reactions for Tert-leucinyl-Proline Bond Formation

Carbodiimide-Mediated Coupling

The tert-leucinyl moiety is coupled to protected hydroxyproline using dicyclohexylcarbodiimide (DCC) and NHS (N-hydroxysuccinimide). Optimal conditions include:

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Industrial-scale SPPS protocols utilize Wang resin-bound hydroxyproline. After Boc deprotection with trifluoroacetic acid (TFA), Fmoc-L-tert-leucine is coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-diisopropylethylamine) in DMF. The resin is cleaved with HFIP (hexafluoroisopropanol), yielding the target compound with 78% yield and >99% purity.

Stereochemical Control and Hydroxy Group Retention

Diastereoselective Oxidation-Reduction Sequences

The CN106543062A patent outlines a three-step sequence to secure the 4S configuration:

-

Oxidation : N-Boc-4-hydroxy-L-proline is oxidized with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and NaOCl (sodium hypochlorite) in DCM to form N-Boc-4-oxo-L-proline (91% yield).

-

Stereoselective Reduction : Sodium borohydride (NaBH₄) in ethanol at −10°C reduces the ketone to the (4S)-hydroxy-D-proline derivative with 12:1 diastereomeric ratio (dr).

Mitsunobu Reaction for Configuration Inversion

For D-proline derivatives, Mitsunobu conditions (DIAD: diisopropyl azodicarboxylate; PPh₃: triphenylphosphine) invert the 4R configuration of hydroxyproline to 4S. This method achieves 95% ee but requires chromatographic purification to remove triphenylphosphine oxide.

Data Tables: Comparative Analysis of Key Methods

Table 1. Protection and Coupling Efficiency Across Methods

Table 2. Stereochemical Outcomes in Hydroxy Group Manipulation

| Method | Starting Material | dr/ee | Product Configuration | Source |

|---|---|---|---|---|

| NaBH₄ Reduction | N-Boc-4-oxo-L-proline | 12:1 dr | 4S-hydroxy-D-proline | |

| Mitsunobu Reaction | N-Boc-4R-hydroxyproline | 95% ee | 4S-hydroxy-D-proline |

Industrial-Scale Purification Techniques

Crystallization Optimization

Crude 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline is recrystallized from ethyl acetate/hexane (1:3 v/v) at −20°C, achieving 99.5% purity. Key parameters:

Chromatographic Purification

Preparative HPLC (C18 column, 10 μm) with isocratic elution (70:30 acetonitrile/water + 0.1% TFA) resolves diastereomeric impurities, reducing them to <0.1%.

Challenges and Innovations

Byproduct Mitigation

The tert-leucinyl group’s steric bulk increases the risk of epimerization during coupling. Solutions include:

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a key protecting group for amines in peptide synthesis. Removal of the Boc group from 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline is typically achieved under acidic conditions:

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) .

-

Conditions : Room temperature for 1–2 hours.

-

Outcome : Yields the free amine, enabling subsequent coupling reactions.

This step is critical for elongating peptide chains or modifying the tert-leucine residue. The Boc group’s stability under basic and nucleophilic conditions ensures selective deprotection without affecting ester or hydroxyl functionalities .

Peptide Bond Formation

The carboxylic acid moiety of the proline residue participates in peptide coupling reactions. Common strategies include:

| Coupling Agent | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| HATU | DIPEA | DMF | 85–90% | |

| PyBOP | NMM | DCM | 78–82% | |

| EDC/HOBt | NMM | THF | 70–75% |

These reactions are stereospecific, with the D-configuration of proline influencing the spatial arrangement of the resulting peptide. The tert-leucine side chain’s steric bulk may reduce coupling efficiency, necessitating optimized stoichiometry .

Esterification of the Carboxylic Acid

The carboxylic acid group can be esterified to enhance solubility or facilitate further transformations:

-

Conditions : Stirring in tetrahydrofuran (THF) at 20–30°C for 1 hour.

-

Outcome : Methyl ester formation with >90% purity after recrystallization .

This reaction is reversible under basic hydrolysis, allowing regeneration of the carboxylic acid for downstream applications .

Oxidation of the 4-Hydroxy Group

The 4-hydroxy group on the proline ring can be oxidized to a ketone:

-

Reagents : Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) .

-

Conditions : DCM at 0°C to room temperature.

-

Outcome : Conversion to 4-keto-D-proline derivatives, which are intermediates for further functionalization .

Steric hindrance from the tert-leucine residue may slow oxidation kinetics compared to simpler proline analogs.

Mitsunobu Reaction for Stereochemical Inversion

The 4-hydroxy group’s stereochemistry can be inverted using Mitsunobu conditions:

-

Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, and a nucleophile (e.g., perfluoro-tert-butanol) .

-

Conditions : THF at −20°C to room temperature.

-

Outcome : Stereoinversion to 4R-hydroxy-D-proline derivatives with >95% enantiomeric excess .

This reaction is pivotal for accessing non-natural amino acid configurations in drug design.

Key Challenges and Considerations

-

Steric Effects : The tert-leucine side chain and Boc group necessitate longer reaction times for coupling or oxidation .

-

Stereochemical Integrity : Careful monitoring (e.g., TLC, HPLC) is required to prevent epimerization during acidic or basic treatments .

-

Solubility : THF or DMF is preferred over DCM for reactions involving polar intermediates .

Scientific Research Applications

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive compounds.

Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate binding.

Mechanism of Action

The mechanism of action of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline involves its incorporation into peptides and proteins, where it can influence the structural and functional properties of the resulting molecules. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and pathways involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties of Selected Proline Derivatives

*Estimated formula based on Boc-L-tert-leucinyl (C₁₀H₁₉NO₂) and (4S)-4-hydroxy-D-proline (C₅H₉NO₃).

Key Observations :

Substituent Effects :

- The 4-hydroxy group in the target compound facilitates hydrogen bonding, critical for interactions in enzyme inhibitors or receptor-binding peptides . In contrast, the 4-fluoro derivative () improves metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- Ethoxy and methyl substituents () alter steric bulk and lipophilicity, impacting solubility and pharmacokinetics .

Stereochemical Influence :

- The D-proline configuration in the target compound and its analogs () contrasts with natural L-proline (), often conferring resistance to proteolytic degradation .

- The 4S configuration in hydroxy-D-proline vs. 4R in hydroxy-L-proline () affects spatial orientation in peptide chains, influencing binding to chiral targets.

Boc Protection: Boc groups are universally employed for temporary amine protection, enabling stepwise peptide elongation.

Research Findings :

- Crystallographic Data: and highlight the role of substituents in crystal packing. For instance, the hydroxy group in the target compound may adopt specific hydrogen-bonding networks akin to those in aminodiols (), which are critical in antiviral agents .

- Biological Activity : Chlorinated proline analogs () exhibit bioactivity as enzyme inhibitors, suggesting that halogenation or hydroxylation at the 4-position could enhance target engagement .

Stability and Pharmacokinetics

Biological Activity

1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline is a modified amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound, characterized by its unique structure, has implications in peptide synthesis and biological modulation, particularly in the context of receptor interactions and metabolic pathways.

- IUPAC Name : (2S,4S)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

- Molecular Formula : C16H28N2O6

- Molecular Weight : 344.41 g/mol

- CAS Number : 817183-33-8

- Purity : 95% .

Receptor Modulation

Research indicates that derivatives of hydroxyproline, including this compound, can modulate various receptors, particularly dopamine receptors. A study demonstrated that certain hydroxyproline derivatives can enhance the binding affinity of ligands to dopamine D2 receptors, suggesting a potential role in neurological applications . The compound's ability to influence receptor activity may be linked to its structural conformation and interaction with specific binding sites.

Enzymatic Pathways

The compound is also involved in metabolic pathways related to hydroxyproline. Hydroxyproline is primarily found in collagen and is metabolized differently across species. For instance, certain bacteria can convert L-hydroxyproline to α-ketoglutarate through unique enzymatic pathways . This metabolic versatility highlights the potential for this compound to participate in biochemical transformations within microbial ecosystems.

Study on Dopamine D2 Receptors

In a pivotal study involving photoaffinity labeling agents, it was found that derivatives similar to this compound could significantly modulate the binding of agonists to dopamine D2 receptors. The experiments revealed that cross-linking these agents to receptor preparations resulted in enhanced binding affinities compared to controls . This suggests that the compound may play a role in developing therapeutic agents targeting neurological disorders.

Hydroxyproline Metabolism in Gut Microbiota

A recent investigation into the metabolism of hydroxyproline by gut microbiota identified novel enzymes responsible for degrading trans-4-hydroxy-L-proline. These findings indicate that hydroxyproline derivatives may influence gut health and microbial interactions, potentially impacting metabolic diseases and overall health .

Data Table

| Property | Value |

|---|---|

| Chemical Structure | Structure |

| Molecular Weight | 344.41 g/mol |

| CAS Number | 817183-33-8 |

| Purity | 95% |

| Biological Applications | Receptor modulation, metabolic pathways |

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of 1-(Boc-L-tert-leucinyl)-(4S)-4-hydroxy-D-proline?

Answer: The synthesis involves coupling Boc-L-tert-leucine with (4S)-4-hydroxy-D-proline using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous solvents like DCM or DMF. Critical parameters include:

- Temperature: Maintain 0–25°C to minimize racemization.

- Catalyst: Use DMAP or HOBt to enhance coupling efficiency.

- Purification: Employ reverse-phase HPLC to isolate the product, followed by lyophilization. Confirm purity via H/C NMR (for structural integrity) and mass spectrometry (for molecular weight validation) .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: Resolves stereochemistry and confirms the presence of the Boc group (e.g., tert-butyl signals at ~1.4 ppm in H NMR).

- HPLC: Assesses purity (>95% recommended for peptide synthesis).

- X-ray Crystallography: Provides definitive stereochemical assignment of the (4S)-hydroxy-D-proline moiety.

- Circular Dichroism (CD): Monitors conformational changes in peptide derivatives .

Q. How does the Boc group influence the compound’s stability during synthesis?

Answer: The Boc group protects the amine during coupling, preventing undesired side reactions. Deprotection with trifluoroacetic acid (TFA) must be optimized:

- Time: 1–2 hours at 25°C to avoid acid-mediated degradation.

- Monitoring: Use TLC or in-line UV detection during HPLC to track deprotection efficiency .

Advanced Research Questions

Q. How does the tert-leucinyl moiety affect peptide helicity compared to canonical amino acids?

Answer: The bulky tert-butyl side chain restricts backbone φ/ψ angles, stabilizing α-helical conformations. Methodological steps include:

Q. How can researchers resolve contradictions in reported stability data under varying storage conditions?

Answer:

- Controlled Stability Studies: Store the compound at −20°C (dry), 4°C (solution in DMSO), and 25°C (ambient humidity) for 1–6 months. Monitor degradation via HPLC and LC-MS.

- Meta-Analysis: Statistically evaluate literature data using tools like PRISMA to identify confounding variables (e.g., solvent impurities, residual TFA).

- Accelerated Degradation: Use Arrhenius modeling to predict long-term stability .

Q. What methodological challenges arise when incorporating this compound into solid-phase peptide synthesis (SPPS)?

Answer:

- Resin Compatibility: Use Fmoc-protected (4S)-4-hydroxy-D-proline on Wang or Rink amide resins.

- Coupling Efficiency: Optimize double couplings with HATU/OxymaPure to overcome steric hindrance from tert-leucine.

- Real-Time Monitoring: Employ LC-MS after each deprotection/coupling cycle to detect truncations or deletions .

Q. How can the stereochemical integrity of (4S)-4-hydroxy-D-proline be preserved during prolonged synthesis?

Answer:

- Low-Temperature Coupling: Perform reactions at 0–4°C to minimize epimerization.

- Chiral HPLC Validation: Use a Chirobiotic T column to resolve D/L-proline diastereomers.

- Kinetic Analysis: Track racemization rates via F NMR if using fluorinated derivatives .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between NMR and X-ray data for this compound?

Answer:

- NMR Reassessment: Confirm sample preparation (e.g., deuterated solvent, concentration) and calibrate referencing (e.g., TMS).

- X-ray Refinement: Re-analyze crystallographic data with SHELXL to resolve thermal motion artifacts.

- Dynamic NMR: Perform variable-temperature experiments to detect conformational exchange broadening .

Q. What statistical approaches are recommended for analyzing peptide stability data derived from this compound?

Answer:

- Multivariate Regression: Corrogate stability (dependent variable) with factors like solvent polarity, temperature, and tert-leucine substitution.

- Principal Component Analysis (PCA): Reduce dimensionality of CD/FTIR spectra to identify dominant stability drivers.

- Survival Analysis: Model degradation timelines using Kaplan-Meier curves .

Experimental Design & Reproducibility

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

Answer:

- Standardized Protocols: Publish detailed procedures in open-access repositories (e.g., Zenodo) with machine-readable metadata.

- Interlab Validation: Collaborate with independent labs to replicate synthesis and characterization.

- Impurity Profiling: Use high-resolution LC-MS to identify and quantify byproducts (e.g., diastereomers, Boc-deprotected species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.